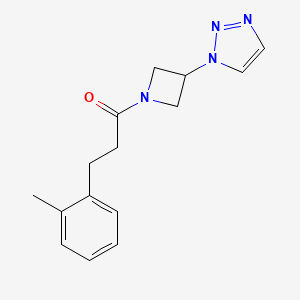

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one

Descripción

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a heterocyclic compound featuring a 1,2,3-triazole ring fused to an azetidine (four-membered nitrogen-containing ring) and linked to an o-tolyl (2-methylphenyl) group via a propan-1-one chain. This structure combines rigidity from the azetidine and triazole moieties with lipophilicity from the o-tolyl group, making it a candidate for pharmaceutical and materials science applications . The compound’s synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Brønsted acid catalysis to form the triazole core, followed by functionalization of the azetidine and aryl groups .

Propiedades

IUPAC Name |

3-(2-methylphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-12-4-2-3-5-13(12)6-7-15(20)18-10-14(11-18)19-9-8-16-17-19/h2-5,8-9,14H,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLYOKPSRFNPHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.

Coupling Reactions: The triazole and azetidine intermediates are then coupled with an o-tolyl group through a series of reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistency.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Aplicaciones Científicas De Investigación

Table 1: Structural Components

| Component | Description |

|---|---|

| Triazole Ring | Known for stability and biological activity |

| Azetidine Ring | Contributes to membrane interaction |

| Tolyl Group | Enhances lipophilicity and bioactivity |

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent due to its unique structural characteristics. Research indicates that compounds with triazole and azetidine moieties can exhibit significant antimicrobial and anticancer activities. For instance, triazole derivatives have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Biological Activity

Studies have demonstrated that 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one may interact with biological targets such as enzymes or receptors. The triazole ring is particularly noted for its ability to form hydrogen bonds, which can enhance binding affinity to target proteins. This property is crucial in drug design, especially for targeting specific pathways in diseases like cancer or bacterial infections .

Case Study: Antimicrobial Properties

Research conducted on similar compounds has shown that triazole derivatives can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that these compounds disrupt bacterial cell membranes, leading to increased permeability and cell death .

Industrial Applications

In addition to its medicinal properties, this compound is also explored in materials science. Its unique chemical structure allows it to be used as a building block for synthesizing new materials with tailored properties. This includes applications in polymer chemistry where such compounds can improve material strength and thermal stability .

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-phenylpropan-1-one | Phenyl group instead of tolyl | Antimicrobial |

| 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-pyridin-2-propan-1-one | Pyridine ring inclusion | Anticancer |

The variations in substituents (e.g., phenyl vs. tolyl) can significantly impact the biological activity and chemical reactivity of these compounds.

Mecanismo De Acción

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and azetidine rings can play a crucial role in binding to these targets, while the tolyl group may enhance the compound’s stability and bioavailability.

Comparación Con Compuestos Similares

Azetidine vs. Morpholine/Pyrrolidine Derivatives

Replacing the azetidine with a morpholine (six-membered oxygen-nitrogen ring) or pyrrolidine (five-membered nitrogen ring) alters steric and electronic properties:

Key Data :

| Compound | Core Heterocycle | Molecular Weight | Yield (%) | Reference |

|---|---|---|---|---|

| Target Compound | Azetidine | 288.32* | N/A | |

| 2aca | Morpholine | 275.31 | 94 | |

| Pyrrolidine derivative (CAS 2034409-40-8) | Pyrrolidine | 284.36 | N/A |

*Calculated from molecular formula C₁₅H₁₇FN₄O.

Aryl Group Variations

The o-tolyl group’s methyl substituent at the ortho position distinguishes it from other aryl derivatives:

- 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one : Incorporates a fluorine atom and methyl group at the meta position, enhancing electronegativity. Molecular weight: 288.32 .

- 3-[4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-morpholinopropan-1-one (2acg): The methoxy group improves hydrogen-bonding capacity. Yield: 98% .

Key Data :

Triazole Functionalization

The triazole’s substitution pattern influences electronic properties and binding affinity:

- 1-[3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one : A cyclopropyl group on the triazole enhances metabolic stability. Molecular weight: 328.43 .

- NC-MYF-03-69 : Features a pyridinyl-triazole moiety, which may coordinate metal ions. HRMS (ESI): m/z 444.1645 (M+H)+ .

Actividad Biológica

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a synthetic organic molecule that incorporates a triazole ring, an azetidine moiety, and an o-tolyl group. This structural complexity suggests potential for diverse biological activities, making it an interesting subject of study in medicinal chemistry. The triazole and azetidine rings are known for their roles in various pharmacological applications, including anti-inflammatory, antifungal, and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Triazole Ring : Achieved through Huisgen cycloaddition between an azide and an alkyne.

- Synthesis of the Azetidine Ring : Formed via cyclization reactions involving appropriate precursors.

- Coupling with o-Tolyl Group : The final step involves coupling the triazole-azetidine intermediate with an o-tolyl derivative under suitable conditions.

The presence of the o-tolyl group may influence the compound's hydrophobicity and π-π stacking interactions, enhancing its biological activity.

The mechanism of action for this compound likely involves interaction with various biological targets such as enzymes and receptors. The triazole moiety is known to form hydrogen bonds and π-π interactions, which can modulate protein activity. Compounds with similar structures have demonstrated various pharmacological effects, including:

- Anticancer Activity : Compounds featuring triazole rings have shown promise in inhibiting cancer cell proliferation.

- Antifungal Properties : Triazole derivatives are widely recognized for their efficacy against fungal infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, analogs of this compound have been tested in vitro against various cancer cell lines. These studies often employ assays such as MTT or cell viability tests to evaluate the cytotoxic effects.

Antifungal Activity

Triazole derivatives are also known for their antifungal properties. In vitro testing against common fungal strains such as Candida albicans has shown promising results.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | C. albicans | 5 µg/mL | |

| Target Compound | C. albicans | 4 µg/mL |

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazole-containing compounds:

- Study on Anticancer Properties : A recent study synthesized several triazole derivatives and evaluated their anticancer activity against breast cancer cells (MCF7). The results indicated that compounds with a similar structure to the target compound exhibited significant cytotoxicity.

- Antifungal Efficacy Evaluation : Another study focused on assessing the antifungal activity of triazole derivatives against Candida species. The target compound showed lower MIC values compared to standard antifungal agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.